methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 303995-97-3
VCID: VC6075099
InChI: InChI=1S/C14H12F3N3O4/c1-23-11(21)7-10-12(13(22)24-2)18-19-20(10)9-5-3-4-8(6-9)14(15,16)17/h3-6H,7H2,1-2H3
SMILES: COC(=O)CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)OC
Molecular Formula: C14H12F3N3O4
Molecular Weight: 343.262

methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate

CAS No.: 303995-97-3

Cat. No.: VC6075099

Molecular Formula: C14H12F3N3O4

Molecular Weight: 343.262

* For research use only. Not for human or veterinary use.

methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate - 303995-97-3

Specification

CAS No. 303995-97-3
Molecular Formula C14H12F3N3O4
Molecular Weight 343.262
IUPAC Name methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylate
Standard InChI InChI=1S/C14H12F3N3O4/c1-23-11(21)7-10-12(13(22)24-2)18-19-20(10)9-5-3-4-8(6-9)14(15,16)17/h3-6H,7H2,1-2H3
Standard InChI Key IRRFBYHQQIBZIJ-UHFFFAOYSA-N
SMILES COC(=O)CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)OC

Introduction

Chemical and Physical Properties

Molecular Architecture and Structural Features

The compound’s structure comprises a 1,2,3-triazole ring substituted at the 1-position with a 3-(trifluoromethyl)phenyl group and at the 4- and 5-positions with a methyl carboxylate and a methoxy-oxoethyl chain, respectively. The trifluoromethyl group (CF3-\text{CF}_3) is a strong electron-withdrawing moiety known to enhance metabolic stability and bioavailability in drug candidates . The methoxy-oxoethyl side chain (CH2C(O)OCH3-\text{CH}_2\text{C(O)OCH}_3) contributes to the compound’s polarity, influencing its solubility and intermolecular interactions.

PropertyValue/Description
Molecular FormulaC14H12F3N3O4\text{C}_{14}\text{H}_{12}\text{F}_{3}\text{N}_{3}\text{O}_{4}
Molecular Weight343.26 g/mol
Melting Point46–48°C
Hazard ClassificationIrritant (Xi)
Key Functional GroupsTriazole, trifluoromethylphenyl, carboxylate

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate likely follows click chemistry principles, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. For analogous triazole derivatives, researchers have employed copper-catalyzed reactions to regioselectively form 1,4-disubstituted triazoles . A proposed synthetic route involves:

  • Preparation of the azide precursor: 3-(Trifluoromethyl)phenyl azide generated via diazotization of the corresponding aniline derivative.

  • Alkyne component synthesis: Propargyl alcohol derivatives functionalized with methoxy-oxoethyl and methyl carboxylate groups.

  • Cycloaddition reaction: Copper(I)-catalyzed reaction between the azide and alkyne to yield the triazole core.

Spectroscopic Characterization

Structural confirmation relies on techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The 1H^1\text{H}-NMR spectrum would exhibit characteristic signals for the trifluoromethyl group (singlet near δ 7.5–8.0 ppm for aromatic protons), methoxy groups (singlets at δ 3.7–3.9 ppm), and the triazole ring protons (δ 7.0–7.2 ppm) . Fourier-transform infrared (FTIR) spectroscopy would confirm ester carbonyl stretches (νC=O17201740cm1\nu_{\text{C=O}} \approx 1720–1740 \, \text{cm}^{-1}) and triazole ring vibrations (νC=N15501600cm1\nu_{\text{C=N}} \approx 1550–1600 \, \text{cm}^{-1}) .

Comparative Analysis with Related Compounds

Trifluoromethoxy vs. Trifluoromethyl Substituents

A closely related analog, methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate (CAS: 303995-98-4), differs only in the substitution pattern on the phenyl ring (OCF3-\text{OCF}_3 vs. CF3-\text{CF}_3) . This structural variation impacts electronic properties: the trifluoromethoxy group is less electron-withdrawing than the trifluoromethyl group, altering reactivity and binding affinities in biological assays.

Table 2: Comparison of Trifluoromethyl and Trifluoromethoxy Derivatives

PropertyTrifluoromethyl DerivativeTrifluoromethoxy Derivative
Molecular FormulaC14H12F3N3O4\text{C}_{14}\text{H}_{12}\text{F}_{3}\text{N}_{3}\text{O}_{4}C14H12F3N3O5\text{C}_{14}\text{H}_{12}\text{F}_{3}\text{N}_{3}\text{O}_{5}
Molecular Weight343.26 g/mol359.26 g/mol
Key SubstituentCF3-\text{CF}_3OCF3-\text{OCF}_3
Electronic EffectStrong electron-withdrawingModerate electron-withdrawing

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator